molecular formula C15H28N2O2 B2741276 (R)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate CAS No. 762285-78-9

(R)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate

Cat. No. B2741276
CAS RN: 762285-78-9
M. Wt: 268.401
InChI Key: OWXMMRQDSKAHST-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate is a synthetic compound that has been widely used in scientific research. It is a type of pyrrolidine-based compound that has shown promising results in various applications.

Scientific Research Applications

Efficient Synthesis and Stereochemistry

An efficient stereoselective synthesis route for tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate starting from 3-cyclohexene-1-carboxylic acid demonstrates the importance of stereochemistry in the synthesis of complex molecules. This process involves a Mitsunobu reaction and base-catalyzed epimerization, highlighting the compound's role in the synthesis of stereoisomers used as intermediates in pharmaceutical development (Xin Wang et al., 2017).

Synthesis of Chiral Ligands and Peptide Nucleic Acids (PNAs)

The practical synthesis of optically active trans-tert-butyl-2-aminocyclopentylcarbamate showcases its utility as a scaffold for chiral ligands and as a modified backbone unit for PNAs. This synthesis process emphasizes the compound's application in creating molecular tools for biochemistry and molecular biology research (Qun Xu & D. Appella, 2006).

Intermediate in the Synthesis of Natural Products

(R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate serves as an intermediate in the synthesis of natural products like jaspine B, showcasing its role in the production of compounds with potential therapeutic applications. This process involves multiple steps, including esterification and protection/deprotection strategies, underscoring the complexity of synthesizing biologically active natural products (L. Tang et al., 2014).

Catalyst in Organic Synthesis

The role of tert-butylcarbene generated from tert-butylcarbamate derivatives in various solvents demonstrates its utility in organic synthesis, particularly in favoring certain products over others based on solvent interactions. This research provides insights into how solvents can influence the reactivity and outcomes of chemical reactions, which is crucial for developing more efficient and selective synthetic processes (Rebecca T. Ruck & Maltland Jones, 1998).

properties

IUPAC Name

tert-butyl N-[(3R)-1-cyclohexylpyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)16-12-9-10-17(11-12)13-7-5-4-6-8-13/h12-13H,4-11H2,1-3H3,(H,16,18)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXMMRQDSKAHST-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate

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